3-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Description
3-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives and pyridopyrimidine derivatives have been reported to interact with various targets, including acetylcholinesterase (ache) and kinases like clk1 and dyrk1a .
Mode of Action
For instance, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, a similar compound, has been reported to inhibit CLK1 and DYRK1A kinases .
Biochemical Pathways
For instance, pyrazoline derivatives have been found to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative stress .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells .
Result of Action
For instance, pyrazoline derivatives have been found to affect the activity of AchE, leading to changes in nerve pulse transmission .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds and the physiological state of the organism .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-10(2)24-17-18-12-7-8-23-15(12)16(20)19(17)11-5-6-13(21-3)14(9-11)22-4/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSQSIOBAUNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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